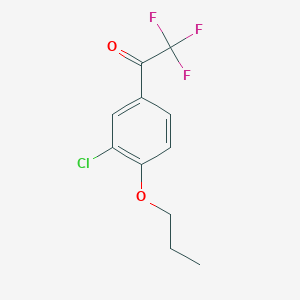

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a propoxy group

Métodos De Preparación

The synthesis of 1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-propoxyphenol and 2,2,2-trifluoroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process.

Procedure: The 3-chloro-4-propoxyphenol is dissolved in an appropriate solvent, such as dichloromethane. The 2,2,2-trifluoroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and trifluoroacetic acid.

Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase, by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators and alleviates inflammation.

Comparación Con Compuestos Similares

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:

1-(3-Chloro-4-propoxyphenyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-(3-Chloro-4-propoxyphenyl)-3-(2,2,2-trifluoroethyl)urea: Contains a urea group, which imparts different biological activities and applications.

3-Chloro-4-propoxyphenylacetic acid: Contains a carboxylic acid group instead of a ketone, affecting its solubility and reactivity.

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a unique compound with distinct advantages in certain applications.

Actividad Biológica

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone (CAS No. 1443336-72-8) is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H10ClF3O2

- Molar Mass : 266.644 g/mol

- Structural Formula : The compound features a chloro and trifluoroethanone moiety that may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Biological Activity

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the chloro and trifluoromethyl groups may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial effects.

- Anti-inflammatory Effects : Some studies have suggested that derivatives of trifluoroethanones can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

- Potential as a Drug Candidate : Given its structural characteristics, this compound may serve as a lead compound for developing new pharmaceuticals targeting metabolic disorders or infectious diseases.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at varying concentrations, suggesting potential use in treating bacterial infections.

- Anti-inflammatory Activity Assessment : In vitro assays demonstrated that the compound could reduce the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | [Research Study 1] |

| Anti-inflammatory | Reduced NO production in macrophages | [Research Study 2] |

| Enzyme Inhibition | Potential COX inhibition | [Research Study 3] |

Propiedades

IUPAC Name |

1-(3-chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKWWTUKKFASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.